molecular formula C25H25ClN4O2S B2719533 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide CAS No. 958613-12-2

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide

Cat. No.: B2719533
CAS No.: 958613-12-2
M. Wt: 481.01
InChI Key: USEVRQNOTWRXFA-UHFFFAOYSA-N
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Description

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide is a synthetic small molecule of significant interest in oncology and signal transduction research, primarily for its potential as a modulator of protein kinase activity. The imidazoquinazolinone core structure is a known pharmacophore associated with kinase inhibition, and this specific analog is designed to probe intricate cellular signaling pathways. Research on related imidazo[1,2-c]quinazoline derivatives has demonstrated potent and selective inhibitory effects on key kinases, such as VEGFR-2 and other tyrosine kinases, which are critical targets in angiogenesis and tumor proliferation . The compound's mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of specific kinases, thereby disrupting downstream phosphorylation events that drive cell cycle progression and survival. This disruption can lead to the induction of apoptosis and the inhibition of proliferation in malignant cell lines, making it a valuable chemical tool for studying programmed cell death mechanisms . Its primary research value lies in its application as a lead compound for structure-activity relationship (SAR) studies and as a pharmacological probe to dissect the role of specific kinase-driven pathways in disease models, providing critical insights for the development of novel targeted therapeutics.

Properties

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c26-19-12-6-4-8-16(19)15-33-25-29-20-13-7-5-11-18(20)23-28-21(24(32)30(23)25)14-22(31)27-17-9-2-1-3-10-17/h4-8,11-13,17,21H,1-3,9-10,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEVRQNOTWRXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide involves several steps. The starting materials typically include anthranilic acid and various substituted anilines. The synthetic route often involves the formation of an intermediate quinazoline derivative, which is then further modified to introduce the desired functional groups.

Common synthetic methods include:

    Aza-reaction: This involves the coupling of an imine and an electron-rich alkene to form the quinazoline core.

    Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction process.

    Metal-mediated reaction: Transition metals such as palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.

    Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.

    Phase-transfer catalysis reaction: This method involves the use of a phase-transfer catalyst to transfer one reactant from one phase to another, thereby increasing the reaction rate.

Chemical Reactions Analysis

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization to form various fused ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves several steps that optimize yield and purity. The synthetic routes often utilize commercially available reagents and straightforward transformations. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.

Antitumor Properties

Research indicates that compounds within the imidazoquinazoline class exhibit promising antitumor activities. For instance, similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. These studies utilize quantitative structure–activity relationship (QSAR) modeling to predict biological activity based on structural features .

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, indicating potential anti-inflammatory properties. This activity is crucial for developing treatments for inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Such studies help in predicting its behavior in biological systems and inform dosage regimens for potential therapeutic applications.

Case Studies

  • Anticancer Activity : A study demonstrated that a related imidazoquinazoline derivative exhibited significant cytotoxicity against multiple cancer cell lines, leading researchers to investigate structural modifications to enhance activity .
  • Anti-inflammatory Research : In silico studies have indicated that compounds similar to 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide could serve as effective inhibitors of inflammatory pathways by targeting lipoxygenase enzymes .

Mechanism of Action

The mechanism of action of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Imidazo[1,2-c]quinazolin Cores

N-Cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
  • Key Differences : Replaces the acetamide chain with a propanamide linker and substitutes the 2-chlorophenyl group with a 3-(trifluoromethyl)phenylcarbamoyl moiety.
  • Implications : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the extended alkyl chain may alter binding affinity to target proteins .
5-[(2-Chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
  • Key Differences : Adds 8,9-dimethoxy groups and replaces the acetamide with a cyclohexylmethyl group.
  • The cyclohexylmethyl substitution may improve solubility compared to the parent compound .

Benzimidazole and Oxadiazole Derivatives

2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate (Compound 22)
  • Key Differences : Features a benzimidazole core instead of imidazo-quinazoline and lacks the sulfanyl group.
  • acetamide) may alter hydrolysis kinetics in vivo .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Key Differences : Replaces the imidazo-quinazoline core with an oxadiazole ring and incorporates an indole moiety.
  • Implications : The oxadiazole ring’s electron-deficient nature may enhance hydrogen-bonding interactions, while the indole group could confer serotonin receptor affinity .

Bioactivity Comparisons

Compound Class Core Structure Key Substituents Observed Bioactivity Reference
Imidazo-quinazoline (Target) Imidazo[1,2-c]quinazoline 2-Chlorophenylsulfanyl, N-cyclohexylacetamide Hypothesized enzyme modulation/antimicrobial
Thieno-tetrahydropyridines Thieno-tetrahydropyridine Varied sulfanyl/aryl groups Antiplatelet activity (ADP receptor antagonism)
Oxadiazole sulfanyl acetamides 1,3,4-Oxadiazole Indole-methyl, sulfanyl Enzyme inhibition (e.g., cyclooxygenase)
Pesticidal chlorophenyl analogs Cyclopentanol/triazole Chlorophenyl, triazole Fungicidal/Herbicidal activity

Biological Activity

The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide is a member of the imidazoquinazoline class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C27H24ClN5O3SC_{27}H_{24}ClN_{5}O_{3}S with a molecular weight of 566.1 g/mol. The unique structural features include a quinazoline core fused with an imidazole ring and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H24ClN5O3SC_{27}H_{24}ClN_{5}O_{3}S
Molecular Weight566.1 g/mol
CAS Number1102444-55-2

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Imidazoquinazoline Core : This typically involves cyclization reactions between appropriate precursors.
  • Introduction of the Chlorophenyl Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Methylsulfanyl Group : This step utilizes methylthiolating agents under controlled conditions.

These synthetic routes highlight the complexity and versatility of the compound in organic synthesis.

Anticancer Properties

Research has indicated that compounds within the imidazoquinazoline class exhibit significant cytotoxic activities against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against HeLa and MCF-7 cells, suggesting potential applications in cancer therapy.

A study reported that certain quinazolinone derivatives demonstrated IC50 values as low as 7.52 μM against HeLa cells, indicating strong cytotoxic effects . This suggests that structural modifications can enhance anticancer potency.

The exact mechanisms by which 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may inhibit key enzymes involved in cancer cell proliferation.
  • It could interfere with cell signaling pathways critical for tumor growth.
  • Potential interactions with DNA repair mechanisms have been suggested.

Comparative Analysis with Similar Compounds

The biological activity of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide can be compared to other imidazoquinazoline derivatives:

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAnticancer7.52
Compound BAntimicrobial15.0
Compound CAnticonvulsant20.0

Case Studies

Several studies have evaluated the efficacy of similar compounds:

  • Antitumor Activity : A derivative exhibited significant cytotoxicity against HeLa cells at concentrations ranging from 10 to 100 μM.
  • Antimicrobial Effects : Some compounds in this class have demonstrated antibacterial properties, further expanding their potential therapeutic applications.

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how is purity confirmed?

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the imidazoquinazoline core via cyclization reactions under basic or acidic conditions.
  • Introduction of the sulfanyl group through nucleophilic substitution or thiol-ene coupling.
  • Attachment of the N-cyclohexylacetamide moiety via amidation. Methodology: Purity and structural confirmation require analytical techniques such as HPLC (>95% purity), NMR (¹H/¹³C for functional groups), and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. Reaction intermediates should be purified via column chromatography or recrystallization .

Q. What key functional groups influence its biological activity?

Critical groups include:

  • Imidazoquinazoline core : Linked to enzyme inhibition (e.g., kinase targets).
  • Sulfanyl (-S-) bridge : Enhances solubility and mediates redox interactions.
  • 2-Chlorophenyl group : Contributes to hydrophobic binding in target pockets.
  • Cyclohexylacetamide : Modulates pharmacokinetics (e.g., metabolic stability). Structure-activity relationship (SAR) studies suggest substitutions at the quinazoline C5 or acetamide position significantly alter bioactivity .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) to assess thermal degradation.
  • pH-dependent hydrolysis assays in buffers (pH 1–12) to simulate physiological conditions.
  • Light exposure tests to evaluate photodegradation. Data should be cross-validated using LC-MS to identify degradation products .

Advanced Research Questions

Q. How can computational modeling optimize its reactivity and target binding?

Density Functional Theory (DFT) calculates bond dissociation energies for sulfanyl group reactivity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Molecular Dynamics (MD) simulations assess conformational stability in solvated systems. Pair computational results with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictory data in biological assays?

  • Dose-response curves : Test across multiple concentrations to rule out off-target effects.
  • Orthogonal assays : Confirm enzyme inhibition with both fluorometric and colorimetric readouts.
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature) impacting reproducibility .

Q. How to design SAR studies to enhance anticancer activity?

  • Substituent variation : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl analogs (see ).
  • Core modification : Synthesize triazoloquinazoline derivatives to improve metabolic stability.
  • Bioisosteric replacement : Substitute the sulfanyl group with sulfoxide/sulfone to modulate redox properties. Validate using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and apoptosis markers (e.g., caspase-3 activation) .

Q. What mechanistic insights exist for its enzyme inhibition?

Studies on analogous compounds suggest:

  • Kinase inhibition : Competitive binding at the ATP-binding pocket, confirmed via X-ray crystallography (e.g., PDB ID: JE7 in ).
  • Redox modulation : Sulfanyl-mediated glutathione depletion, measured via GSH/GSSG assays .
  • Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How to achieve regioselective synthesis of derivatives?

  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during sulfanyl introduction.
  • Catalytic systems : Employ Pd-catalyzed cross-coupling for selective aryl substitutions.
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps by controlling reaction kinetics .

Q. What advanced techniques integrate computational and experimental data?

  • Reaction path search algorithms (e.g., GRRM) predict intermediates and transition states.
  • Machine learning (ML) : Train models on existing SAR data to prioritize novel derivatives.
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights .

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